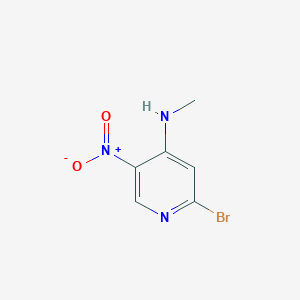

2-bromo-N-methyl-5-nitropyridin-4-amine

Descripción general

Descripción

2-Bromo-N-methyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.04 g/mol . It is a pyridine derivative that features a bromine atom at the 2-position, a nitro group at the 5-position, and a methylamine group at the 4-position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-methyl-5-nitropyridin-4-amine typically involves the bromination of N-methyl-5-nitropyridin-4-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-methyl-5-nitropyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methylamine group can be oxidized to form corresponding imines or nitriles.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Major Products

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Reduction: Formation of N-methyl-5-aminopyridin-4-amine.

Oxidation: Formation of imines or nitriles depending on the extent of oxidation.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-Bromo-N-methyl-5-nitropyridin-4-amine is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and bacterial infections. Its ability to undergo nucleophilic substitution reactions allows for the formation of complex organic molecules that can exhibit potent biological activities.

Case Study: Research has demonstrated its effectiveness as a precursor in synthesizing novel antibacterial agents that show activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound serves as a key reagent in organic synthesis, facilitating the formation of heterocyclic compounds. It can participate in various reactions, including:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles (amines, thiols), leading to diverse products.

- Reduction Reactions: The nitro group can be reduced to form amines, which are valuable in drug development.

Table 1: Reaction Types and Conditions

| Reaction Type | Reaction Example | Conditions |

|---|---|---|

| Substitution | Nucleophilic substitution with amines | DMSO or THF with NaH or KOtBu |

| Reduction | Nitro to amine conversion | Pd/C catalyst with H₂ |

| Oxidation | Methylamine to imine | KMnO₄ or CrO₃ in acidic conditions |

Agricultural Chemicals

This compound is also explored for its potential use in agrochemicals, including pesticides and herbicides. Its structural attributes contribute to improved efficacy in crop protection.

Case Study: Studies indicate that derivatives of this compound exhibit enhanced activity against specific pests, thereby improving agricultural yield .

Material Science

In material science, this compound is investigated for its potential applications in developing conductive polymers and organic electronic materials. The unique electronic properties imparted by its functional groups make it suitable for innovative electronic devices.

The biological activity of this compound is attributed to its interactions with biological macromolecules. Research indicates that it possesses notable antimicrobial properties , making it a candidate for further pharmacological studies.

Table 2: Biological Activity Overview

| Activity Type | Target Organisms | Observations |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Effective against resistant strains |

| Antifungal | Various fungal pathogens | Promising antifungal activity |

Mecanismo De Acción

The mechanism of action of 2-bromo-N-methyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-5-nitropyridine: Similar structure but lacks the N-methyl group.

2-Bromo-4-chloro-5-nitropyridine: Contains an additional chlorine atom at the 4-position.

2-Bromo-6-methyl-5-nitropyridine: Features a methyl group at the 6-position instead of the N-methyl group.

Uniqueness

2-Bromo-N-methyl-5-nitropyridin-4-amine is unique due to the presence of the N-methyl group, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .

Actividad Biológica

2-Bromo-N-methyl-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C₆H₅BrN₄O₂ and a molecular weight of 232.04 g/mol. Its structure includes:

- A bromine atom at the 2-position

- A nitro group at the 5-position

- A methylamino group at the 4-position of the pyridine ring

These features contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The nitro group can participate in redox reactions, while the bromine atom facilitates binding through halogen bonding. These interactions modulate biological pathways, leading to its observed pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal activities. It has been evaluated against various pathogens, showing promising results, particularly as an antibacterial agent against strains like Staphylococcus aureus and Escherichia coli. The presence of both the bromine and nitro groups enhances its interaction with biological targets, making it a candidate for further pharmacological studies.

Antitubercular Activity

A study highlighted that compounds similar to this compound have shown effective antitubercular activity with minimum inhibitory concentration (MIC) values as low as 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at the C5 position was essential for this activity, indicating a critical role in modulating intracellular mechanisms involved in bacterial killing .

Study on Antimicrobial Efficacy

In a recent study, this compound was tested against various bacterial strains. The results indicated:

- Staphylococcus aureus : MIC = 16 μg/mL

- Escherichia coli : MIC = 32 μg/mL

These findings suggest that the compound possesses significant antibacterial properties, warranting further investigation into its mechanism of action and potential therapeutic applications.

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications in substituent positions significantly influence both chemical behavior and biological activity. For instance, replacing the nitro group with other electron-withdrawing groups resulted in decreased antimicrobial efficacy, highlighting the importance of specific functional groups in maintaining biological activity .

Data Table: Comparative Biological Activity

| Compound Name | MIC (μM) | Activity Type |

|---|---|---|

| This compound | 16 | Antibacterial |

| Similar Compound A | 0.78 | Antitubercular |

| Similar Compound B | 32 | Antifungal |

Propiedades

IUPAC Name |

2-bromo-N-methyl-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-4-2-6(7)9-3-5(4)10(11)12/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJXGNPUDMVFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.